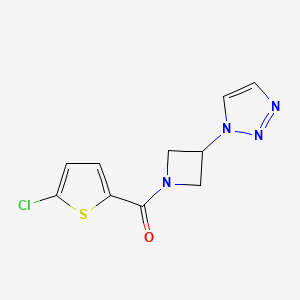

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

カタログ番号:

B2982358

CAS番号:

2034449-36-8

分子量:

268.72

InChIキー:

NHVPEDSEZVQTLY-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-1,2,3-Triazole is a five-membered ring molecule that contains two nitrogen atoms and three carbon atoms . It’s a versatile heterocycle that’s found in many pharmaceuticals and agrochemicals . Compounds containing this moiety have a broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole compounds can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable, 19F NMR .Chemical Reactions Analysis

1H-1,2,3-Triazole analogs were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to the standard acetazolamide .科学的研究の応用

Synthesis and Characterization

- The synthesis and characterization of new 1,2,4-Triazole and Triazolidin derivatives, showcasing methods for creating compounds with potential applications in drug discovery and material sciences. The characterization includes spectroscopic techniques and X-ray crystallography, providing insights into their molecular structures (Abosadiya et al., 2018).

Catalytic Applications

- A study introduces a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions, highlighting its efficiency in facilitating reactions under mild conditions, which could be beneficial in synthesizing pharmaceuticals and polymers (Ozcubukcu et al., 2009).

Pharmacological Evaluation

- Microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating a rapid and efficient method to produce pharmacologically active compounds, which were screened for antibacterial and antifungal activities (Mistry & Desai, 2006).

Antimicrobial Activity

- The synthesis of novel compounds with potential antibacterial, antifungal, and anticonvulsant activities, offering a foundation for developing new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Novel Transformations

- Exploring novel transformations of amino and carbonyl/nitrile groups in thiophenes, which could be applied in the synthesis of complex heterocyclic structures, potentially useful in drug development and materials science (Pokhodylo et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-4-3-12-13-15/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVPEDSEZVQTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

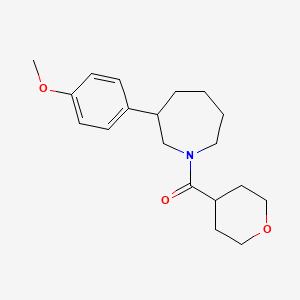

(3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-...

Cat. No.: B2982275

CAS No.: 1797160-42-9

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-...

Cat. No.: B2982276

CAS No.: 1797641-30-5

1-Azaspiro[3.4]octan-2-one

Cat. No.: B2982277

CAS No.: 178242-70-1

3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)...

Cat. No.: B2982279

CAS No.: 2034490-63-4

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea](/img/structure/B2982276.png)

![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2982279.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2982286.png)

![2-(3-bromophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2982290.png)

![8-allyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982291.png)